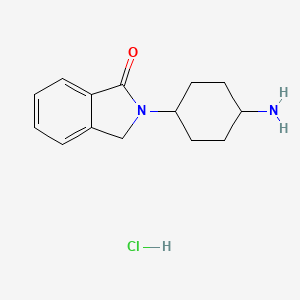
1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C25H27ClN2O2 and its molecular weight is 422.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Applications
The chemical compound 1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide and its derivatives have been extensively studied for their potential in various scientific applications, particularly in the synthesis of novel organic compounds that exhibit a range of biological activities. Studies have focused on the synthesis of novel derivatives with specific substituents that demonstrate antimicrobial, analgesic, anti-inflammatory, and potential anticancer activities.
Antimicrobial Agents : Novel derivatives synthesized from compounds structurally related to this compound have shown promising antimicrobial properties. Compounds synthesized have been evaluated for their antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating potential as antimicrobial agents (Desai et al., 2007; Patel & Shaikh, 2011).
Analgesic and Anti-inflammatory Activities : Cyclocondensation techniques have been used to create compounds exhibiting significant analgesic and anti-inflammatory effects. These effects were observed in models such as the hotplate test and carrageenan-induced inflammation, highlighting their potential in treating pain and inflammation (Yusov et al., 2019).
Cancer Research : Compounds related to this compound have been studied for their potential in enhancing the efficacy of chemotherapeutic drugs. For instance, PK11195, a compound with a somewhat similar structural motif, has been shown to increase the sensitivity of cancer cells to drugs like cisplatin and paclitaxel, suggesting its role in potentially new therapeutic strategies for treating endometrial and ovarian cancers (Takai et al., 2009).
Neuropharmacological Properties : Certain hexahydroquinoline derivatives have been evaluated for their neuroleptic properties, indicating potential applications in the treatment of neurological disorders. These studies demonstrate the versatility of compounds derived from this compound in developing new neuropharmacological agents (Clarke et al., 1978).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chloroaniline with 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, followed by coupling with N-(2-bromoethyl)cyclopentanecarboxamide. The resulting intermediate is then reduced to obtain the final product.", "Starting Materials": [ "4-chloroaniline", "5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "N-(2-bromoethyl)cyclopentanecarboxamide" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent such as EDCI and a base such as DIPEA to obtain the intermediate 1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide.", "Step 2: The intermediate is then coupled with N-(2-bromoethyl)cyclopentanecarboxamide in the presence of a palladium catalyst such as Pd(PPh3)4 and a base such as K2CO3 to obtain the final intermediate.", "Step 3: The final intermediate is then reduced using a reducing agent such as NaBH4 in the presence of a catalyst such as Pd/C to obtain the final product, 1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide." ] } | |
Número CAS |
851407-19-7 |
Fórmula molecular |
C25H27ClN2O2 |
Peso molecular |
422.95 |
Nombre IUPAC |
1-(4-chlorophenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C25H27ClN2O2/c1-16-5-6-17(2)22-21(16)15-18(23(29)28-22)11-14-27-24(30)25(12-3-4-13-25)19-7-9-20(26)10-8-19/h5-10,15H,3-4,11-14H2,1-2H3,(H,27,30)(H,28,29) |
Clave InChI |
DGGRRCZFUGJTAK-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2713046.png)
![N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2713047.png)
![2-(3,4-dimethoxybenzyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2713048.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2713049.png)

![2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713053.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B2713056.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2713059.png)

![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2713063.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide;hydrochloride](/img/structure/B2713065.png)